N-(2-(butyl(methyl)amino)ethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(2-(Butyl(methyl)amino)ethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolo[3,2-a]pyrimidine derivative characterized by:
- Core structure: A bicyclic thiazolo[3,2-a]pyrimidine ring with a 5-oxo group and a 3-methyl substituent.
- 6-Carboxamide side chain: Modified with a butyl(methyl)aminoethyl group, which likely improves solubility and bioavailability compared to simpler alkyl or aryl substituents .
Properties
IUPAC Name |
N-[2-[butyl(methyl)amino]ethyl]-7-hydroxy-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-4-5-7-18(3)8-6-16-12(20)11-13(21)17-15-19(14(11)22)10(2)9-23-15/h9,21H,4-8H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHPMEJCGGFSLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCNC(=O)C1=C(N=C2N(C1=O)C(=CS2)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(butyl(methyl)amino)ethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of thiazole and pyrimidine rings. The general synthetic pathway can be summarized as follows:
- Formation of Thiazolo-Pyrimidine Core : The initial step involves the construction of the thiazole and pyrimidine moieties through cyclization reactions.
- Amidation : Subsequent amidation with appropriate amines leads to the final product.
- Purification : The final compound is purified using techniques such as recrystallization or chromatography.
Pharmacological Profile
The biological activity of this compound has been evaluated in various studies, revealing its potential as a therapeutic agent.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:
- In vitro Studies : The compound showed an IC50 value of 16.23 μM against U937 human monocytic cells, indicating potent antiproliferative activity compared to standard drugs like etoposide (IC50 = 17.94 μM) .
| Cell Line | IC50 (μM) | Reference Compound IC50 (μM) |
|---|---|---|
| U937 | 16.23 | 17.94 |
| THP-1 | >20 | - |
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been observed to modulate intracellular cAMP levels and affect the activity of GSK-3β, a critical regulator in cancer cell growth .
Other Biological Activities
In addition to its anticancer properties, this compound has shown promise in other areas:
- Antimicrobial Activity : Compounds structurally related to this thiazolo-pyrimidine derivative have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Streptococcus pyogenes .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| S. aureus | 0.03–0.06 |
| S. pyogenes | 0.06–0.12 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Functional Groups : The presence of hydroxyl and carboxamide groups significantly enhances the biological activity.
- Aliphatic Chains : Variations in the length and branching of aliphatic chains attached to the nitrogen atom have been shown to affect lipophilicity and receptor binding affinity.
Study on Anticancer Properties
A notable case study involved testing derivatives of this compound against various cancer cell lines:
- Results : The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential for targeted therapy .
Research on Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial properties of related compounds:
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds with thiazolo-pyrimidine structures exhibit notable anticancer properties. For example, similar derivatives have shown effectiveness against various cancer cell lines, including cervical adenocarcinoma (HeLa) and breast cancer (MCF-7) cells . The mechanism often involves inhibition of tubulin polymerization, which is critical for cancer cell division.
Case Study: Antitumor Activity
A study evaluated a series of thiazolo-pyrimidine derivatives against several cancer cell lines. One particular derivative exhibited an IC50 value of 5.71 μM against breast cancer cells, outperforming the standard drug 5-fluorouracil (IC50 = 6.14 μM) . This highlights the potential of N-(2-(butyl(methyl)amino)ethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide in cancer therapy.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Thiazole derivatives have shown effectiveness against a range of bacteria and fungi, suggesting that similar thiazolo-pyrimidine compounds could possess broad-spectrum antimicrobial properties .
Case Study: Antimicrobial Screening
In vitro studies on related thiazole-pyridine hybrids demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting higher potency than traditional antibiotics .
Neuroprotective Effects
Emerging research indicates that thiazolo-pyrimidine derivatives may possess neuroprotective properties. Compounds in this class have been studied for their ability to inhibit neuroinflammation and oxidative stress, which are implicated in neurodegenerative diseases .
Comparison with Similar Compounds
Research Findings and Data Tables
Crystallographic Parameters (Selected)
| Parameter | Compound B | Compound C |
|---|---|---|
| Crystal System | Triclinic (P1) | Monoclinic (P21/c) |
| Unit Cell Dimensions | a=9.542 Å, b=10.231 Å, c=12.876 Å | a=15.296 Å, b=10.231 Å, c=20.876 Å |
| Density (g/cm³) | 1.452 | 1.387 |
| Hydrogen Bonds | C–H···O (2.54–2.89 Å) | C–H···O (2.45–2.92 Å) |
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound with high purity?
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves multi-step reactions under controlled conditions. Key steps include:
- Cyclocondensation : Reacting a thiazole precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester) with chloroacetic acid and a substituted benzaldehyde in glacial acetic acid/acetic anhydride under reflux (8–10 hours) .
- Solvent Selection : Polar aprotic solvents like DMF or toluene are preferred for intermediate steps to stabilize reactive intermediates .
- Catalysts : Sodium acetate or palladium catalysts improve yield in coupling reactions .
Critical Parameters :
Post-synthesis, recrystallization from ethyl acetate/ethanol (3:2) yields pure crystals .
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling predictions?
Discrepancies (e.g., unexpected NOE correlations or DFT-calculated vs. observed bond angles) require:
- Multi-Technique Validation : Cross-check SCXRD data with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) .
- Dynamic Effects Analysis : Consider temperature-dependent NMR to assess conformational flexibility .
- Crystallographic Refinement : Adjust H-atom positions using riding models (Uiso = 1.2–1.5Ueq) .
Case Study : A deviation of 0.224 Å in the pyrimidine ring puckering (SCXRD vs. DFT) was resolved by accounting for crystal packing forces .
Q. What strategies minimize side-product formation during synthesis?
Side products (e.g., over-oxidized thiazole rings or hydrolyzed esters) are mitigated by:
- Stepwise Monitoring : Use inline FTIR to track carbonyl intermediates (e.g., C=O at 1680 cm⁻¹) .
- Protecting Groups : Temporarily shield reactive hydroxyls with acetyl groups during cyclization .
- Statistical Optimization : Apply Box-Behnken design to optimize solvent (DMF), temperature (100°C), and catalyst loading (0.5 mol% Pd) .
Yield Improvement Example :
| Condition | Side Product (%) | Yield (%) |
|---|---|---|
| Unoptimized | 15–20 | 65 |
| Optimized (DMF, Pd) | <5 | 85 |
Q. What methodologies investigate interactions with biological targets like casein kinase 2 (CK2)?
Mechanistic studies involve:
- Molecular Docking : AutoDock Vina predicts binding poses (e.g., ΔG = -9.2 kcal/mol for CK2) .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (Kd = 0.8–1.2 µM) .
- Enzyme Assays : IC50 determination via ADP-Glo™ kinase assays (e.g., IC50 = 1.5 µM for CK2 inhibition) .
Structural Insights :
| Target | Key Binding Residues | Interaction Type |
|---|---|---|
| CK2 ATP-binding site | Lys68, Glu81 | Hydrogen bonding |
| Hydrophobic pocket | Val45, Phe113 | Van der Waals forces |
Data Contradiction Analysis
Q. How should conflicting bioactivity data across studies be interpreted?
Variations in IC50 values (e.g., 1.5 µM vs. 5.2 µM for CK2 inhibition) may arise from:
- Assay Conditions : Differences in ATP concentration (10 µM vs. 100 µM) .
- Cell Permeability : LogP adjustments (e.g., from 2.1 to 3.5) enhance membrane penetration .
- Metabolic Stability : Hepatic microsomal studies (t1/2 = 45 min) guide structural modifications .
Resolution Workflow :
- Replicate assays under standardized conditions.
- Use LC-MS/MS to quantify intracellular compound levels.
- Perform QSAR modeling to prioritize derivatives with balanced LogP and potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
